molecular formula C17H14OS B2361874 (2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one CAS No. 268563-91-3

(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one

Cat. No.: B2361874
CAS No.: 268563-91-3
M. Wt: 266.36
InChI Key: PXPPCDWTJHAURJ-UHFFFAOYSA-N
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Description

(2Z)-2-{[4-(Methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its indanone core structure. Molecules based on the 2,3-dihydro-1H-inden-1-one scaffold are of significant interest in medicinal and materials chemistry research. This specific compound features a (Z)-configured exocyclic double bond and a 4-(methylsulfanyl)phenyl substituent, which may influence its electronic properties and potential for intermolecular interactions. Researchers are exploring such structural motifs for various applications. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties and suitability for their projects.

Properties

IUPAC Name

(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14OS/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPPCDWTJHAURJ-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Systems and Reaction Conditions

Amino-functionalized metal-organic frameworks (MOFs) have emerged as superior heterogeneous catalysts for Knoevenagel condensations. In a study by, Cu-based MOFs modified with amine groups achieved 100% conversion of benzaldehyde and malononitrile in 5 minutes at room temperature. Adapted for the target compound, this method would involve:

  • Catalyst : Amino-bifunctional hexagonal MOF (10 mg per 1 mmol substrate).
  • Solvent : Ethanol, optimized for polarity and intermediate stabilization.
  • Conditions : Ambient temperature, stirring for 5–10 minutes.

The reaction mechanism proceeds via deprotonation of indan-1-one’s active methylene group by the MOF’s basic sites, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Catalytic Hydrogenation for Intermediate Reduction

The methylsulfanyl group may be introduced via hydrogenation of a thioether precursor. A patent by details a two-step process for aromatic indanones involving ammonolysis and hydrogenation, adaptable for this compound:

Step 1: Ammonolysis of Substituted Phthalic Anhydride

  • Substrate : 4-(Methylsulfanyl)phthalic anhydride.
  • Reagent : Methylamine gas (0.05–0.1 L/min) at −5–0°C.
  • Outcome : Forms an intermediate amide.

Step 2: Hydrogenation and Cyclization

  • Catalyst : Pd(II)/NiBr₂/CuCl₂ on SiO₂ (3–10% Pd, 1–5% Ni/Cu, 0.5–1.0% phosphine ligand).
  • Conditions : H₂ gas (0.05–0.1 L/min) at 30–50°C.
  • Yield : ~97% after crystallization.

This method’s advantage lies in its scalability, with catalyst reuse reported for up to five cycles without significant activity loss.

Stereochemical Control for Z-Configuration

Achieving the Z-isomer necessitates precise control over reaction kinetics and steric effects. Comparative studies on analogous compounds (e.g.,) reveal that:

  • E/Z Selectivity : Lower temperatures (0–10°C) and bulky catalysts favor the Z-configuration by slowing isomerization.
  • Catalyst Influence : Pd-based systems in hydrogenation steps may promote retention of configuration if chiral ligands are employed.

Alternative Synthetic Pathways

Wittig Reaction

The Wittig olefination between indan-1-one and a stabilized ylide derived from 4-(methylsulfanyl)benzyltriphenylphosphonium bromide offers an alternative route. However, this method is less favored due to lower yields (~70%) and challenges in isolating the Z-isomer.

Optimization of Reaction Parameters

Key parameters impacting yield and selectivity include:

Parameter Optimal Range Impact on Yield/Selectivity Source
Catalyst Loading 0.02–0.1 g/g substrate Higher loading accelerates reaction but risks oversaturation
Temperature 25–50°C >50°C promotes E-isomer; <25°C slows kinetics
Solvent Polarity Ethanol > Acetonitrile Protic solvents stabilize transition states
Reaction Time 5–30 minutes Prolonged time leads to isomerization

Purification and Characterization

Post-synthesis steps are critical for obtaining high-purity product:

  • Decolorization : Activated carbon (1% w/w) removes byproducts.
  • Crystallization : Cooling filtrate in ethanol yields crystalline product (purity >98%).
  • Characterization :
    • ¹H/¹³C NMR : Confirms Z-configuration via coupling constants (J ≈ 12 Hz for transoid protons).
    • XRD : Validates crystalline structure, as seen in analogous compounds.

Industrial and Environmental Considerations

The patent method offers industrial advantages:

  • Catalyst Reusability : SiO₂-supported catalysts are filtered and reused, reducing costs.
  • Solvent Recovery : Toluene/dichloroethane are distilled and recycled.
  • Waste Minimization : Methylamine scrubbing systems capture excess gas.

Chemical Reactions Analysis

(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methylsulfanyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed IC50 values in the micromolar range against several cancer cell lines, highlighting its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests against various bacterial strains revealed that it possesses notable antibacterial effects, particularly against Gram-positive bacteria.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundBacillus subtilis16 µg/mL

Organic Electronics

The unique structural properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit favorable charge transport properties is particularly beneficial.

Case Study:
In a recent study on OLED materials, the incorporation of this compound into polymer matrices enhanced the device performance significantly, leading to increased luminescence efficiency and stability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

  • Starting Materials: 4-methylthioacetophenone and indanone derivatives.
  • Reaction Conditions: Typically involves base-catalyzed condensation reactions followed by cyclization steps.
  • Characterization Techniques: NMR spectroscopy provides insights into the molecular structure while mass spectrometry confirms molecular weight.

Mechanism of Action

The mechanism of action of (2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
(2Z)-2-{[4-(Methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one (Target) 4-(Methylsulfanyl)phenyl C₁₈H₁₄OS 278.37 High lipophilicity due to sulfur; moderate electron-donating effects .
(2Z)-7-(4-Methoxyphenoxy)-2-(4-methylbenzylidene)-3-phenyl-1-indanone 4-Methylbenzylidene, 4-methoxyphenoxy, phenyl C₂₉H₂₄O₃ 420.50 Methoxy group enhances H-bonding capacity; steric bulk from phenyl .
(2Z)-2-[(4-Fluorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one 4-Fluorophenyl, 4-methoxyphenoxy, phenyl C₂₉H₂₁FO₃ 436.47 Fluorine increases electronegativity; potential metabolic stability .
2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one Diphenylmethylidene C₂₂H₁₆O 296.36 Bulky substituents may impede crystal packing; π-π stacking dominant .
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one Furan-2-ylmethylidene C₁₄H₁₀O₂ 210.23 Oxygen-rich furan enhances polarity; potential for bioactivity .

Electronic and Steric Profiles

  • Target Compound: The methylsulfanyl group is a moderate electron donor via sulfur’s lone pairs, which may stabilize the conjugated enone system. Its larger atomic radius compared to oxygen (e.g., in methoxy analogs) introduces steric bulk but less polarity .
  • 4-Methoxy Derivatives (e.g., ): Methoxy groups (-OCH₃) are stronger electron donors than methylsulfanyl, enhancing resonance stabilization of the aromatic ring.

Crystallographic and Structural Insights

  • Crystal Packing: Compounds like the diphenylmethylidene derivative exhibit steric hindrance from bulky substituents, which may disrupt close-packing interactions.
  • Hydrogen Bonding : Methoxy-substituted analogs (e.g., ) are more likely to participate in hydrogen-bonding networks, as seen in Etter’s graph-set analysis , whereas sulfur-containing groups (target) prioritize van der Waals interactions.

Biological Activity

The compound (2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one, often referred to in literature as a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its biological significance. The presence of the methylsulfanyl group enhances its pharmacological properties. The molecular formula is C16H15OS, and its structure can be represented as follows:

\text{ 2Z 2 4 methylsulfanyl phenyl methylidene}-2,3-dihydro-1H-inden-1-one}

1. Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives and found that many displayed moderate to excellent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with the methylsulfanyl group showed enhanced efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstZone of Inhibition (mm)
1S. aureus15
2E. coli18
3K. pneumoniae12

2. Cholinesterase Inhibition

A significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies indicated that derivatives of thiazolidinones, including those related to our compound, inhibited AChE activity with varying degrees of potency. The most effective compounds exhibited IC50 values in the low micromolar range .

CompoundIC50 (μM)AChE Isoform Targeted
13.11G4
213.81G1 & G4

3. Antioxidant Activity

Thiazolidinone derivatives have also been shown to possess antioxidant properties, which are crucial for combating oxidative stress in cells. Studies suggest that these compounds can scavenge free radicals effectively, thus contributing to their potential therapeutic benefits in conditions associated with oxidative damage .

Case Study 1: In Vitro Evaluation of Antimicrobial Properties

A series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity using standard agar diffusion methods. The results indicated that the incorporation of the methylsulfanyl group significantly increased the antimicrobial efficacy compared to unsubstituted analogs .

Case Study 2: Neuroprotective Effects via AChE Inhibition

In a study focusing on neuroprotective effects, compounds derived from thiazolidinones were tested for their ability to inhibit AChE in brain tissues from rat models. The findings revealed that specific derivatives not only inhibited AChE but also demonstrated neuroprotective effects by reducing neuronal apoptosis .

Q & A

Q. Methodological Answer :

  • FT-IR : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and methylsulfanyl (C-S) at ~650–750 cm⁻¹.
  • 1H^1H/13C^13C NMR : Assign aromatic protons (δ 6.8–7.8 ppm), methylsulfanyl (δ ~2.5 ppm), and olefinic protons (δ ~7.0–7.5 ppm).
  • HRMS : Validate molecular mass (calculated for C₁₇H₁₄OS: 274.0764 g/mol) .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer :
Contradictions may arise from assay variability or impurity interference . Mitigation strategies:

  • Dose-response standardization : Use a logarithmic concentration range (e.g., 1 nM–100 μM) with triplicate measurements.
  • HPLC purity validation : Ensure >95% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
  • Positive controls : Compare with structurally validated bioactive analogs (e.g., indenone derivatives in ) .

What experimental designs are recommended for studying its photostability?

Q. Methodological Answer :

  • Accelerated degradation : Expose solid/solution samples to UV light (λ = 254–365 nm) under controlled humidity (40–60% RH).
  • Analytical monitoring : Track decomposition via HPLC-DAD (retention time shifts) and UV-Vis spectroscopy (absorbance changes at λₘₐₓ ~300 nm).
  • Degradation product isolation : Use preparative TLC or column chromatography for structural elucidation of byproducts .

How can computational modeling predict its reactivity in nucleophilic additions?

Q. Methodological Answer :

  • DFT calculations (e.g., Gaussian 16): Optimize geometry at the B3LYP/6-311G(d,p) level to identify electron-deficient sites (e.g., α,β-unsaturated carbonyl).
  • Fukui indices : Calculate fkf_k^- values to predict nucleophilic attack susceptibility.
  • Transition state modeling : Simulate reaction pathways (e.g., Michael addition) using QM/MM methods .

What strategies improve solubility for in vitro bioassays?

Q. Methodological Answer :

  • Co-solvent systems : Use DMSO:water (≤1% DMSO) or cyclodextrin inclusion complexes.
  • pH adjustment : For ionizable groups, prepare buffers (pH 2–12) to assess solubility profiles.
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to enhance bioavailability .

How can researchers validate its mechanism of action in enzyme inhibition?

Q. Methodological Answer :

  • Enzyme kinetics : Perform Michaelis-Menten assays (e.g., with cyclooxygenase-2 or kinases) to determine KiK_i and inhibition type (competitive/non-competitive).
  • Docking studies : Use AutoDock Vina to simulate binding to active sites (e.g., COX-2 PDB: 5KIR).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) .

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